molecular formula C30H29N5O3S B2920557 3-(2-methoxy-5-methylphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 888448-59-7

3-(2-methoxy-5-methylphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2920557
CAS RN: 888448-59-7
M. Wt: 539.65
InChI Key: DWZPBAQTEGKWKJ-UHFFFAOYSA-N
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Description

3-(2-methoxy-5-methylphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C30H29N5O3S and its molecular weight is 539.65. The purity is usually 95%.
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Scientific Research Applications

Receptor Binding Affinity

Compounds structurally related to "3-(2-methoxy-5-methylphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one" have been explored for their receptor binding affinities. For instance, Romeo et al. (1993) designed and synthesized derivatives as bioisosters, focusing on their affinities for α1-adrenoceptor and 5HT1A-receptor through radioligand receptor binding assays, revealing significant affinities in subnanomolar to nanomolar ranges Romeo et al., 1993.

Synthesis and Biological Evaluation

The development of compounds with specific receptor affinities often involves the synthesis of novel chemical entities and subsequent biological evaluations. Betti et al. (2002) focused on the pharmacophore-based design and synthesis of new derivatives, aiming to discover compounds with alpha(1)-adrenoceptor blocking properties. This study exemplifies the methodology that could be applied to the synthesis and evaluation of the compound , showing the potential for targeted therapeutic applications Betti et al., 2002.

DNA Binding Studies

The interaction with DNA is a crucial aspect of the pharmacological profile of many compounds. Clark et al. (1998) evaluated a compound as a DNA ligand, highlighting the significance of studying the binding properties of novel molecules to DNA, which can have implications for their use as therapeutic agents or in biotechnological applications Clark et al., 1998.

Antimicrobial and Antifungal Activities

The synthesis of heterocyclic compounds, including benzimidazole condensed ring systems, and their evaluation for antimicrobial and antifungal activities is another area of research relevant to the compound . Rida et al. (1988) synthesized and evaluated substituted pyrido[1,2‐a]benzimidazoles for such activities, underscoring the potential of structurally complex molecules in addressing microbial resistance Rida et al., 1988.

properties

IUPAC Name

3-(2-methoxy-5-methylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N5O3S/c1-20-12-13-25(38-2)24(18-20)35-29(37)28-27(22-10-6-7-11-23(22)31-28)32-30(35)39-19-26(36)34-16-14-33(15-17-34)21-8-4-3-5-9-21/h3-13,18,31H,14-17,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZPBAQTEGKWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N5CCN(CC5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxy-5-methylphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one

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